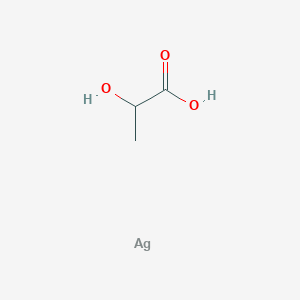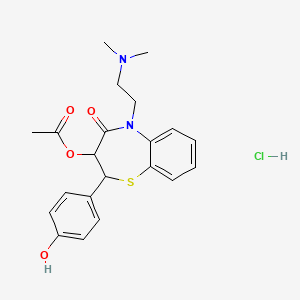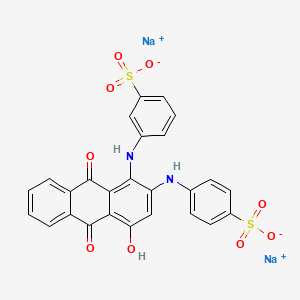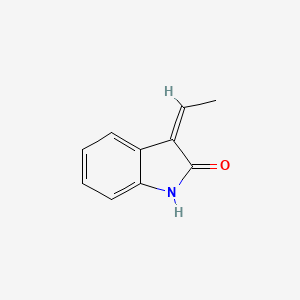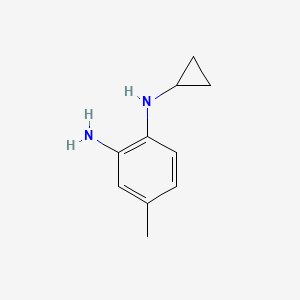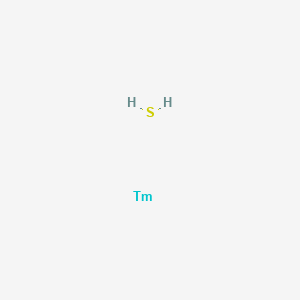
His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes histidine, alanine, aspartic acid, valine, phenylalanine, threonine, tyrosine, arginine, leucine, lysine, glutamine, methionine, and isoleucine, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Formation of free thiols.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like “His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes. The specific interactions and pathways involved vary based on the peptide’s amino acid sequence and conformation.
Comparison with Similar Compounds
Similar Compounds
His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2: is similar to other peptides with sequences containing histidine, alanine, aspartic acid, and other amino acids.
Semaglutide: A peptide with a sequence that includes histidine, alanine, and other amino acids, used as a therapeutic agent for diabetes.
Uniqueness
- The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with molecular targets. This sequence-specificity allows for tailored applications in research and therapeutics.
Properties
Molecular Formula |
C131H219N41O33S |
|---|---|
Molecular Weight |
2928.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |
InChI Key |
JYMHULBACVSUKX-MPSMHQQTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


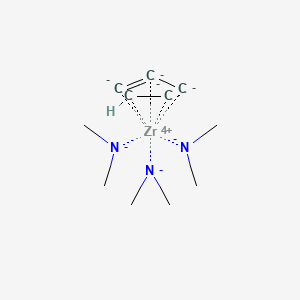
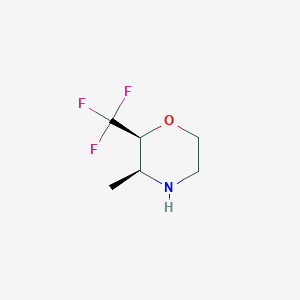
![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
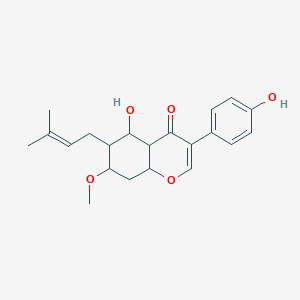
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)

![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
